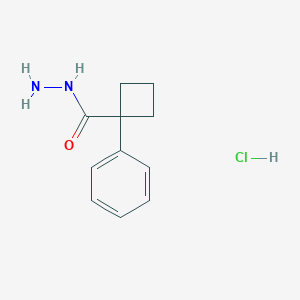![molecular formula C13H16N2O2S2 B2886764 1-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea CAS No. 2319637-62-0](/img/structure/B2886764.png)
1-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is an organic compound that features a bithiophene moiety, which is a common structural motif in organic electronics and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid derivative in the presence of a palladium catalyst.
Urea Formation: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea undergoes various chemical reactions, including:
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea has several scientific research applications:
Pharmaceuticals: The urea group is a common pharmacophore in medicinal chemistry, and this compound could be explored for its potential biological activities.
Materials Science: The compound’s unique structure allows for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport through its conjugated bithiophene system, which allows for efficient electron or hole mobility.
In Pharmaceuticals: If used as a drug, the compound would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler analog that lacks the hydroxyethyl and urea groups, used in organic electronics.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, offering different electronic properties.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: An extended oligomer with four thiophene units, used in advanced electronic applications.
Uniqueness
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is unique due to its combination of a bithiophene core with hydroxyethyl and urea functionalities. This combination imparts distinct electronic properties and potential biological activities, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-14-13(17)15-7-10(16)12-4-3-11(19-12)9-5-6-18-8-9/h3-6,8,10,16H,2,7H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRXTLRSCHVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)

![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)




![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)



